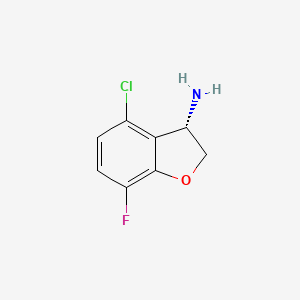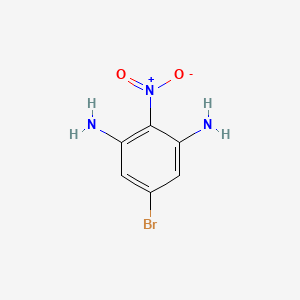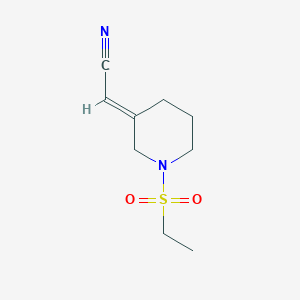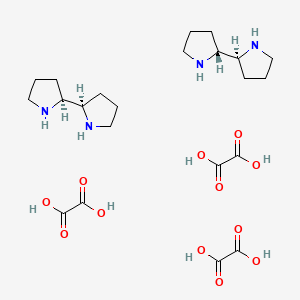
(R)-3-(1-Aminopropyl)-4-fluorobenzoicacidhcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a fluorine atom on the benzoic acid moiety makes it an interesting target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate fluorinated benzoic acid derivative.
Resolution: The chiral center is introduced through resolution techniques, often involving chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride may involve continuous flow processes and the use of automated systems to ensure high yield and purity. The use of chiral chromatography or enzymatic resolution can also be employed to achieve the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including chiral drugs and agrochemicals.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of ®-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-4-(1-Aminopropyl)-2-(trifluoromethyl)benzonitrile
- ®-4-(1-Aminopropyl)-N,N-dimethylaniline hydrochloride
- ®-(-)-(1-Aminopropyl)-phosphonic acid
Uniqueness
®-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The fluorine atom can enhance metabolic stability and binding affinity, while the chiral center allows for the study of enantioselective interactions.
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
3-[(1R)-1-aminopropyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-2-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,9H,2,12H2,1H3,(H,13,14)/t9-/m1/s1 |
Clé InChI |
ASVZTZWCPISPDO-SECBINFHSA-N |
SMILES isomérique |
CC[C@H](C1=C(C=CC(=C1)C(=O)O)F)N |
SMILES canonique |
CCC(C1=C(C=CC(=C1)C(=O)O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





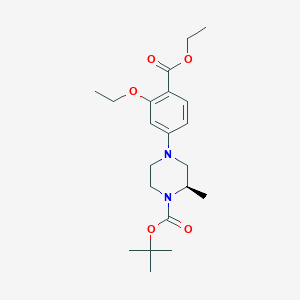
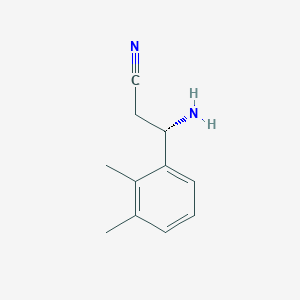
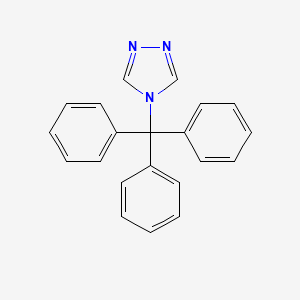

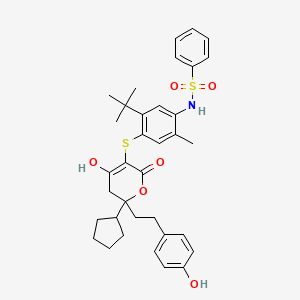
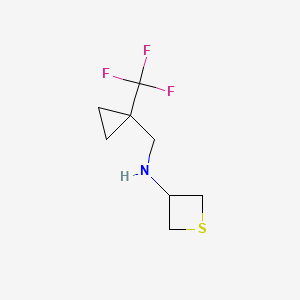
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
